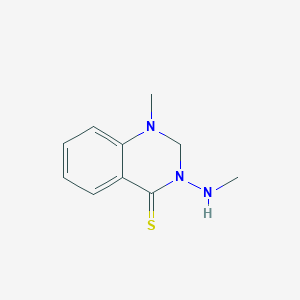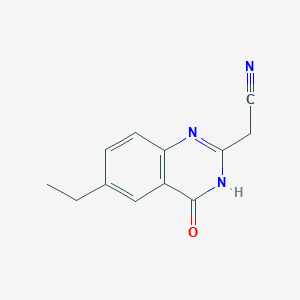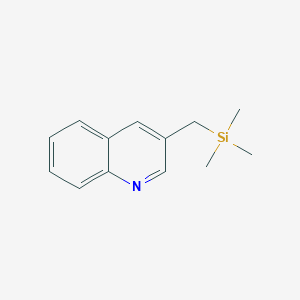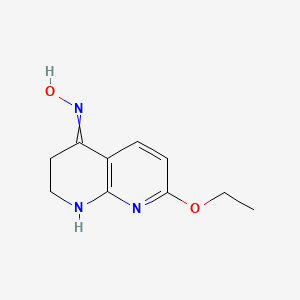
1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound with a quinazoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and yield. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Methyl-3-substituted quinazoline-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to different biological activities.
Indole derivatives: These compounds also contain a nitrogen-based heterocyclic structure and are known for their diverse biological activities.
Uniqueness: 1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is unique due to its specific substitution pattern and the presence of a thione group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
90070-29-4 |
|---|---|
Fórmula molecular |
C10H13N3S |
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
1-methyl-3-(methylamino)-2H-quinazoline-4-thione |
InChI |
InChI=1S/C10H13N3S/c1-11-13-7-12(2)9-6-4-3-5-8(9)10(13)14/h3-6,11H,7H2,1-2H3 |
Clave InChI |
LPOVAWZAYWZGNT-UHFFFAOYSA-N |
SMILES canónico |
CNN1CN(C2=CC=CC=C2C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7'H-Spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]-2',4'-diol](/img/structure/B15068832.png)

![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)
